Tetrasodium 2,2'-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate)
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Overview
Description
Tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aromatic amines, followed by coupling with other aromatic compounds to form the azo bonds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as pH, temperature, and reactant concentrations. The final product is usually isolated through filtration, washing, and drying steps to obtain the pure tetrasodium salt.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, with multiple azo bonds and aromatic rings, allows for strong interactions with light. Additionally, the sulphonate groups enhance its solubility in water, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium EDTA: Another tetrasodium salt with chelating properties, used in various applications including water treatment and cosmetics.
Tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate): Similar in structure but with different functional groups, leading to variations in properties and applications.
Uniqueness
The unique combination of azo bonds and sulphonate groups in tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) gives it distinct color properties and solubility, making it particularly valuable in dyeing and staining applications.
Properties
CAS No. |
83249-55-2 |
---|---|
Molecular Formula |
C41H30N12Na4O15S4 |
Molecular Weight |
1151.0 g/mol |
IUPAC Name |
tetrasodium;2-[[2-acetamido-4-[[3-acetamido-4-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C41H34N12O15S4.4Na/c1-23(54)42-37-19-27(7-15-33(37)50-52-35-17-9-29(21-39(35)71(63,64)65)48-46-25-3-11-31(12-4-25)69(57,58)59)44-41(56)45-28-8-16-34(38(20-28)43-24(2)55)51-53-36-18-10-30(22-40(36)72(66,67)68)49-47-26-5-13-32(14-6-26)70(60,61)62;;;;/h3-22H,1-2H3,(H,42,54)(H,43,55)(H2,44,45,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
InChI Key |
CTCIZINWKBNSSC-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)N=NC5=C(C=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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